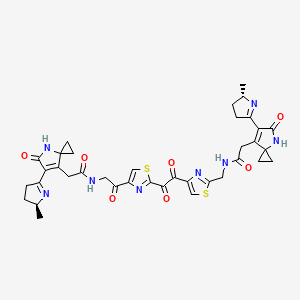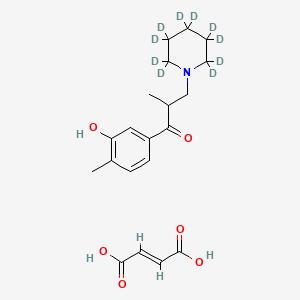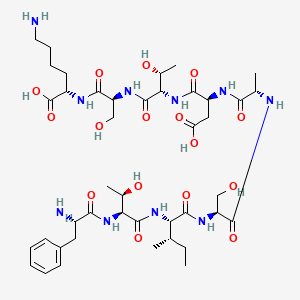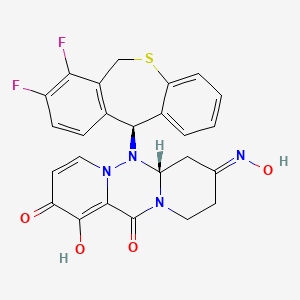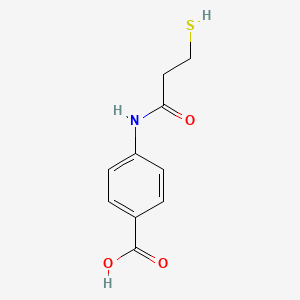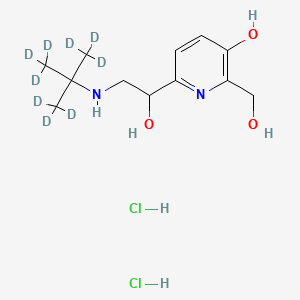
m-PEG25-Propargyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: m-PEG25-Propargyl is synthesized through a series of polyethylene glycol (PEG) chain extensions, followed by the introduction of a propargyl group. The process involves the following steps:
PEG Chain Extension: The initial PEG chain is extended by reacting with ethylene oxide under basic conditions.
Propargyl Group Introduction: The terminal hydroxyl group of the PEG chain is converted to a propargyl group using propargyl bromide in the presence of a base such as potassium carbonate
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: m-PEG25-Propargyl undergoes various chemical reactions, including:
Click Chemistry: The alkyne group in this compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-containing molecules.
Substitution Reactions: The terminal propargyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Copper sulfate and sodium ascorbate are commonly used as catalysts in aqueous or organic solvents.
Substitution Reactions: Bases such as potassium carbonate or sodium hydride are used to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various PROTAC molecules, which are used for targeted protein degradation .
Scientific Research Applications
m-PEG25-Propargyl has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, enabling the study of selective protein degradation.
Biology: Facilitates the investigation of protein-protein interactions and cellular pathways by selectively degrading target proteins.
Medicine: Potential therapeutic applications in cancer treatment and other diseases by targeting specific proteins for degradation.
Industry: Used in the development of advanced materials and drug delivery systems.
Mechanism of Action
m-PEG25-Propargyl functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The mechanism involves:
Binding to E3 Ubiquitin Ligase: One end of the PROTAC molecule binds to an E3 ubiquitin ligase.
Binding to Target Protein: The other end binds to the target protein.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome.
Comparison with Similar Compounds
m-PEG25-Azide: Another PEG-based linker used in PROTAC synthesis, but with an azide group instead of a propargyl group.
m-PEG25-Alkyne: Similar to m-PEG25-Propargyl but with a terminal alkyne group.
Uniqueness: this compound is unique due to its propargyl group, which allows for specific click chemistry reactions, making it highly versatile in the synthesis of various PROTAC molecules .
Properties
Molecular Formula |
C52H102O25 |
|---|---|
Molecular Weight |
1127.3 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
InChI |
InChI=1S/C52H102O25/c1-3-4-54-7-8-56-11-12-58-15-16-60-19-20-62-23-24-64-27-28-66-31-32-68-35-36-70-39-40-72-43-44-74-47-48-76-51-52-77-50-49-75-46-45-73-42-41-71-38-37-69-34-33-67-30-29-65-26-25-63-22-21-61-18-17-59-14-13-57-10-9-55-6-5-53-2/h1H,4-52H2,2H3 |
InChI Key |
ZLTWKAPEJYYKDG-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol](/img/structure/B12421192.png)
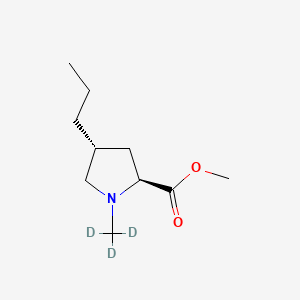
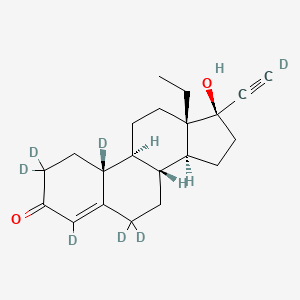
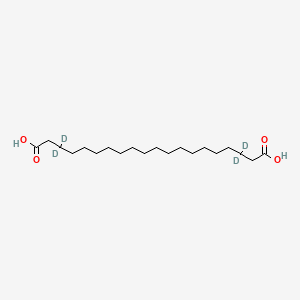

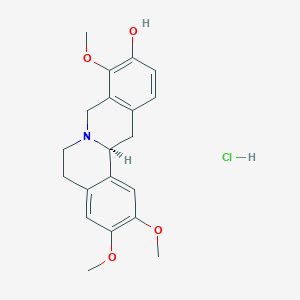
![(5S,6S,8R)-2-(1,3-benzothiazol-5-yl)-6-hydroxy-4,5,6,7,8,9-hexahydro-5,8-methanopyrazolo[1,5-a][1,3]diazocine-3-carboxamide](/img/structure/B12421217.png)
